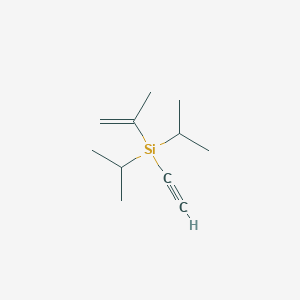
(Isopropenyldiisopropylsilyl)acetylene
Cat. No. B8291090
M. Wt: 180.36 g/mol
InChI Key: GLHBCYNBJJDWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08779179B2
Procedure details


The crude isopropenyldiisopropylbromosilane (10.6 g) was treated with 75 mmol of lithium acetylide. The lithium acetylide was formed by saturating an anhydrous THF solution (at −78° C., 200 mL) with acetylene gas that had been passed through a −78° C. cold trap to remove acetone. No further drying of the acetylene gas was undertaken. Once the solution was presumed to be saturated (after 1 hour of flushing the gas through), the solution was treated with n-butyllithium (30 mL, 2.5 M in hexanes, 75 mmol) in a careful dropwise manner so as to maintain the temperature very close to −78° C. After this addition was completed, the isopropenyldiisopropylbromosilane was added as a concentrated solution (˜5 M) in anhydrous THF dropwise to the reaction mixture. The temperature was maintained for an additional 1 hour, then allowed to gradually warm to room temperature. The reaction was quenched by the slow addition of a small amount of saturated ammonium chloride (about 5 mL) and additional water (50 mL). Pentane (100 mL) was added, and the organic layer was separated. The aqueous layer was extracted a second time with pentane (50 mL), and the organic layer separated. The organic layers were washed with water (3×50 mL), dried over MgSO4, filtered, and concentrated on the rotary evaporator. No further purification was performed. Analysis of the liquid product was performed by GC-MS Analysis Method 2. This showed that the area under the peak corresponding to the desired product, (isopropenyldiisopropylsilyl)acetylene with a molecular weight of 180, was 87.34% of the total integrated area indicating a high purity.

Name
isopropenyldiisopropylbromosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C([Li])[CH2:2][CH2:3][CH3:4].[C:6]([Si:9]([CH:14]([CH3:16])[CH3:15])([CH:11](C)[CH3:12])Br)([CH3:8])=[CH2:7]>C1COCC1>[C:6]([Si:9]([C:11]#[CH:12])([CH:14]([CH3:16])[CH3:15])[CH:3]([CH3:4])[CH3:2])([CH3:8])=[CH2:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Two
|
Name
|
isopropenyldiisopropylbromosilane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)[Si](Br)(C(C)C)C(C)C
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
by saturating an anhydrous THF solution (at −78° C., 200 mL) with acetylene gas that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been passed through a −78° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove acetone
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
No further drying of the acetylene gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of flushing the gas through), the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
very close to −78° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After this addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was maintained for an additional 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the slow addition of a small amount of saturated ammonium chloride (about 5 mL) and additional water (50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Pentane (100 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted a second time with pentane (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with water (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on the rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
No further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=C)(C)[Si](C(C)C)(C(C)C)C#C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
